molecular formula C7H5Br2NO B13649885 1-(2,3-Dibromopyridin-4-yl)ethanone

1-(2,3-Dibromopyridin-4-yl)ethanone

Cat. No.: B13649885
M. Wt: 278.93 g/mol
InChI Key: QTFSVJDMKXNLJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3-Dibromopyridin-4-yl)ethanone is a chemical compound with the molecular formula C7H5Br2NO It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom The compound is characterized by the presence of two bromine atoms at the 2 and 3 positions of the pyridine ring and an ethanone group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dibromopyridin-4-yl)ethanone typically involves the bromination of pyridine derivatives followed by the introduction of the ethanone group. One common method involves the bromination of 4-acetylpyridine using bromine or a bromine source under controlled conditions to achieve selective bromination at the 2 and 3 positions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dibromopyridin-4-yl)ethanone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The ethanone group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts and appropriate ligands are used in coupling reactions.

Major Products Formed

    Substitution Reactions: Products include substituted pyridine derivatives with various functional groups replacing the bromine atoms.

    Oxidation and Reduction Reactions: Products include carboxylic acids, alcohols, and other oxidized or reduced forms of the compound.

    Coupling Reactions: Products are more complex organic molecules formed by the coupling of this compound with other aromatic or aliphatic compounds.

Scientific Research Applications

1-(2,3-Dibromopyridin-4-yl)ethanone has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of biologically active molecules.

    Material Science: It is used in the preparation of advanced materials with specific properties, such as polymers and nanomaterials.

    Biological Research: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 1-(2,3-Dibromopyridin-4-yl)ethanone depends on its specific application. In medicinal chemistry, the compound may interact with biological targets, such as enzymes or receptors, through various mechanisms:

    Enzyme Inhibition: The compound may inhibit the activity of specific enzymes by binding to their active sites.

    Receptor Modulation: It may act as an agonist or antagonist of certain receptors, modulating their activity and downstream signaling pathways.

    DNA Intercalation: The compound may intercalate into DNA, affecting its structure and function.

Comparison with Similar Compounds

1-(2,3-Dibromopyridin-4-yl)ethanone can be compared with other similar compounds, such as:

    1-(3,5-Dibromopyridin-4-yl)ethanone: This compound has bromine atoms at the 3 and 5 positions instead of the 2 and 3 positions. The difference in bromine substitution can lead to variations in reactivity and biological activity.

    1-(2,4-Dibromopyridin-3-yl)ethanone: This compound has bromine atoms at the 2 and 4 positions. The positional isomerism can result in different chemical and physical properties.

    1-(2-Bromopyridin-4-yl)ethanone: This compound has only one bromine atom at the 2 position

Properties

Molecular Formula

C7H5Br2NO

Molecular Weight

278.93 g/mol

IUPAC Name

1-(2,3-dibromopyridin-4-yl)ethanone

InChI

InChI=1S/C7H5Br2NO/c1-4(11)5-2-3-10-7(9)6(5)8/h2-3H,1H3

InChI Key

QTFSVJDMKXNLJQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=NC=C1)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.